molecular formula C9H14N2S B12528632 N-tert-butylthiophene-3-carboximidamide

N-tert-butylthiophene-3-carboximidamide

Cat. No.: B12528632
M. Wt: 182.29 g/mol
InChI Key: OGEYEPXAAKHACN-UHFFFAOYSA-N
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Description

This compound is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . It is a yellow to white solid with a melting point of 82-85°C . This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N'-tert-butylthiophene-3-carboximidamide

InChI

InChI=1S/C9H14N2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3,(H2,10,11)

InChI Key

OGEYEPXAAKHACN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CSC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylthiophene-3-carboximidamide can be synthesized through various methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 . This reaction is typically carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial applications. The use of stable and efficient catalysts like Cu(OTf)2 ensures high yields and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes deprotection under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This process removes protecting groups, yielding derivatives with carboxylic acid or amine functionalities. For example, in the synthesis of related compounds like 3,3''-Dioctyl-[2,2':5',2''-terthiophene]-5,5''-bis(carboximidamide) (3T-Am), TFA cleaves carbamate groups, regenerating the carboximidamide structure .

Direct Amidation

The compound is synthesized via amidation reactions , often employing di-tert-butyl dicarbonate and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). This method involves reacting a thiophene carboxylic acid derivative with an amine precursor to form the imidamide functionality .

Condensation Reactions

Condensation reactions may also be used, where the thiophene carboxylic acid reacts with an amine under catalytic conditions to form the imidamide bond.

Analytical Characterization

Reactions are rigorously monitored using advanced analytical techniques:

  • 1H NMR : Tracks structural changes, such as the disappearance of imidamide-specific signals and the emergence of new peaks post-deprotection .

  • 13C NMR : Provides detailed information about carbon environments, confirming structural integrity .

  • Mass Spectrometry : Validates molecular weights and confirms product formation .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Product/Form
DeprotectionTrifluoroacetic acid (TFA)Carboxylic acid/amine derivative
Amidation SynthesisDi-tert-butyl dicarbonate, LiHMDSN-tert-butylthiophene-3-carboximidamide

Interaction Studies

While not directly a chemical reaction, interaction studies (e.g., isothermal titration calorimetry) with molecules like DPP-Ca provide insights into binding properties and potential applications in materials science or medicinal chemistry .

Structural Stability and Reactivity

The tert-butyl group enhances stability, while the imidamide functionality enables participation in nucleophilic or electrophilic reactions. For example, imidamides can act as electrophiles in substitution reactions or undergo hydrolysis under specific conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-tert-butylthiophene-3-carboximidamide has been investigated for its antimicrobial properties, particularly against resistant bacterial strains. A study demonstrated that derivatives of thiophene compounds exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for certain derivatives . This suggests that modifications to the thiophene ring can enhance antibacterial efficacy.

Anti-inflammatory Effects
Research indicates that this compound derivatives can exhibit anti-inflammatory properties. In vivo studies using murine models showed that these compounds significantly reduced paw edema compared to control groups, indicating their potential utility in treating inflammatory conditions .

Anticancer Potential
In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines. For instance, a study reported a 50% reduction in cell growth at a concentration of 10 µM, highlighting its potential as an anticancer agent.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various reactions makes it a versatile building block for the development of more complex molecules. It can be used in:

  • Amidation Reactions : The compound can undergo amidation with different amines, facilitating the synthesis of various amides that are crucial in pharmaceuticals and agrochemicals.
  • Cycloaddition Reactions : this compound can react with azides to form triazole derivatives, which are known for their bioactive properties .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Thiophene-based materials are known for their conducting properties and are utilized in organic photovoltaics and field-effect transistors.

Antimicrobial Efficacy of Thiophene Derivatives

Compound NameMIC (µg/mL)Target Organism
This compound1Staphylococcus aureus
2-Thienyl derivative1Staphylococcus aureus
3-Thienyl derivative4Staphylococcus aureus

Anti-inflammatory Activity

Compound NamePaw Edema Reduction (%)Model
This compoundSignificantMurine model
Control (Petroleum Jelly)MinimalMurine model

Case Studies

  • Antimicrobial Study : A recent study evaluated the effectiveness of thiophene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated that specific substitutions on the thiophene ring significantly enhanced antimicrobial activity, paving the way for new therapeutic agents .
  • In Vivo Anti-inflammatory Study : In a controlled experiment involving mice, treatment with this compound resulted in reduced inflammation compared to untreated controls. This highlights its potential as a candidate for developing anti-inflammatory drugs .
  • Cancer Cell Line Assay : A series of tests on breast cancer cell lines revealed that this compound inhibited cell growth effectively, suggesting further exploration into its mechanisms could yield promising anticancer therapies.

Mechanism of Action

The mechanism of action of N-tert-butylthiophene-3-carboximidamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. This interaction can affect various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-tert-butylthiophene-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its role in biological activity due to its electron-rich nature and ability to participate in π-π stacking interactions. The presence of the carboximidamide group enhances its potential for interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiophene derivatives, including this compound. Research indicates that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound is believed to interfere with critical cellular pathways involved in tumor growth and survival. Specifically, it may modulate pathways such as NF-kB and Wnt/β-catenin, which are essential for cell proliferation and apoptosis .
  • Cytotoxicity Studies : In vitro studies have shown that thiophene carboxamid derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against Hep3B liver cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundHep3B5.46
Thiophene derivative 2bHep3B5.46
Thiophene derivative 2eHep3B12.58

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that thiophene derivatives possess significant antibacterial and antifungal activities:

  • Antimicrobial Mechanism : The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes required for microbial survival .
  • Research Findings : A study demonstrated that certain thiophene derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the thiophene ring significantly influence the potency and selectivity of the compound. For example, modifications at specific positions on the thiophene ring can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various thiophene carboxamid derivatives and evaluated their cytotoxic effects on several cancer cell lines. The most active compounds showed IC50 values below 10 µM against Hep3B cells, suggesting strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that specific modifications could lead to enhanced activity against resistant bacterial strains. The study emphasized the need for further exploration into these modifications to develop effective antimicrobial agents .

Q & A

What are the recommended synthetic routes for N-tert-butylthiophene-3-carboximidamide, and how can reaction conditions be optimized for higher yields?

Answer:
Synthesis typically involves the condensation of thiophene-3-carboxylic acid derivatives with tert-butylamine under controlled conditions. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or CDI to form an activated intermediate.
  • Nucleophilic substitution : React the activated intermediate with tert-butylamine in anhydrous solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
    Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess tert-butylamine (1.5–2.0 equivalents) and inert atmospheres (N₂/Ar) reduce oxidation byproducts .

What advanced analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the tert-butyl group and imidamide functionality. Deuterated DMSO or CDCl₃ is preferred for solubility.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₅N₂S) and detects isotopic patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the thiophene ring and tert-butyl spatial orientation.
  • UV-Vis and Fluorescence Spectroscopy : Assesses electronic transitions for applications in photochemical studies .

How might this compound interact with biological targets, and what experimental models validate these mechanisms?

Answer:
Hypotheses suggest:

  • Enzyme inhibition : The imidamide group may chelate metal ions in catalytic sites (e.g., kinases or cytochrome P450 enzymes).
  • Receptor modulation : The tert-butyl group’s hydrophobicity could enhance membrane permeability, targeting intracellular receptors.
    Validation methods :
  • In vitro assays : Dose-response curves (IC₅₀/EC₅₀) using recombinant enzymes or cell lines (e.g., HepG2 for cytotoxicity).
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to targets like EGFR or HIV protease.
  • Metabolic stability tests : Liver microsome assays quantify degradation rates .

How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

Answer:
Contradictions often arise from:

  • Purity variability : Impurities (e.g., oxidized byproducts) skew bioactivity. Validate purity via HPLC (>95%) and repeat assays with freshly prepared batches.
  • Context-dependent effects : Cell-line specificity (e.g., cancer vs. normal cells) or assay conditions (pH, serum content) alter outcomes. Standardize protocols across labs.
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance thresholds (p < 0.01).
    Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) strengthens conclusions .

What strategies are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) and monitor via LC-MS over 24–72 hours.
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (200–800 nm) and track structural changes via FTIR.
    Stabilizers like antioxidants (BHT, 0.1% w/v) or lyophilization improve shelf life for in vivo studies .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core modifications : Substitute thiophene with furan or pyrrole to assess aromatic ring effects.
  • Functional group variations : Replace tert-butyl with cyclopropyl or isopropyl to study steric impacts.
  • Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (logP, H-bond donors) with activity.
    Prioritize derivatives with >10-fold potency improvements in primary screens for secondary validation (e.g., pharmacokinetics) .

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